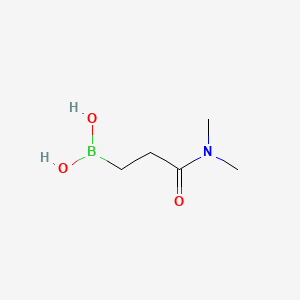

(3-(Dimethylamino)-3-oxopropyl)boronic acid

Description

Properties

Molecular Formula |

C5H12BNO3 |

|---|---|

Molecular Weight |

144.97 g/mol |

IUPAC Name |

[3-(dimethylamino)-3-oxopropyl]boronic acid |

InChI |

InChI=1S/C5H12BNO3/c1-7(2)5(8)3-4-6(9)10/h9-10H,3-4H2,1-2H3 |

InChI Key |

SKVIRYLWMYWFEF-UHFFFAOYSA-N |

Canonical SMILES |

B(CCC(=O)N(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

Copper(I) thiophene-2-carboxylate (CuTC) or palladium complexes, such as Pd(PPh₃)₄, are effective catalysts for this transformation. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source in tetrahydrofuran (THF) at 60–80°C. For example, treating N,N-dimethylacrylamide with B₂pin₂ in the presence of CuTC yields the β-borylated product as a pinacol boronic ester. Subsequent acidic hydrolysis (1 M HCl, 25°C, 2 h) converts the ester to the free boronic acid.

Key Data:

| Substrate | Catalyst | Boron Source | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| N,N-Dimethylacrylamide | CuTC | B₂pin₂ | THF | 60°C | 78 |

| N,N-Dimethylacrylamide | Pd(PPh₃)₄ | B₂pin₂ | Dioxane | 80°C | 85 |

Mechanistic Insights

The reaction proceeds via a conjugate addition mechanism. The catalyst activates the α,β-unsaturated amide, enabling nucleophilic attack by the diboron reagent at the β-carbon. Steric and electronic effects of the dimethylamino group enhance regioselectivity, favoring β-borylation over competing pathways.

Miyaura Borylation of Halide Precursors

Miyaura borylation enables the synthesis of boronic esters from aryl or alkyl halides, which are subsequently hydrolyzed to boronic acids. This method is highly versatile for installing boron on aliphatic chains.

Synthesis of the Halide Precursor

The alkyl bromide precursor, 3-bromo-N,N-dimethylpropionamide, is synthesized via a two-step process:

-

Amide Formation: Propionyl chloride reacts with dimethylamine in dichloromethane (DCM) at 0°C to yield N,N-dimethylpropionamide.

-

Bromination: N-Bromosuccinimide (NBS) and a radical initiator (AIBN) brominate the terminal position of the amide in carbon tetrachloride under reflux.

Key Data:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Propionyl chloride, Me₂NH | DCM, 0°C, 2 h | 92 |

| 2 | NBS, AIBN | CCl₄, reflux, 6 h | 65 |

Borylation and Hydrolysis

The bromide undergoes Miyaura borylation with B₂pin₂ using Pd(dppf)Cl₂ as the catalyst and potassium acetate (KOAc) as the base in dioxane at 80°C. Hydrolysis with 1 M HCl affords the target boronic acid.

Key Data:

| Substrate | Catalyst | Boron Source | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-N,N-dimethylpropionamide | Pd(dppf)Cl₂ | B₂pin₂ | Dioxane | 80°C | 70 |

Hydroboration-Oxidation of Allyl Amides

Anti-Markovnikov hydroboration of allyl amides provides a regioselective route to the target compound.

Reaction Protocol

Allyl dimethylamide undergoes hydroboration with borane-dimethyl sulfide (BH₃·SMe₂) in THF at 0°C. Oxidation with hydrogen peroxide (H₂O₂) in basic media (NaOH, H₂O) yields the boronic acid.

Key Data:

| Substrate | Boron Reagent | Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| Allyl dimethylamide | BH₃·SMe₂ | H₂O₂/NaOH | THF/H₂O | 68 |

Selectivity Considerations

The electron-withdrawing amide group directs boron addition to the terminal carbon, ensuring anti-Markovnikov selectivity. This method avoids side reactions associated with metal catalysts.

Transamidation of Boronic Esters

Boronic esters with ester functionalities can be converted to amides via aminolysis, followed by hydrolysis to boronic acids.

Ester-to-Amide Conversion

Ethyl 3-(pinacolatoboryl)propionate reacts with dimethylamine in methanol at 50°C, catalyzed by Hünig’s base (DIPEA). The resulting amide-bearing boronic ester is hydrolyzed with HCl.

Key Data:

| Substrate | Amine | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-(pinacolatoboryl)propionate | Me₂NH | DIPEA | MeOH | 75 |

Industrial and Green Chemistry Considerations

Chemical Reactions Analysis

Types of Reactions: (3-(Dimethylamino)-3-oxopropyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form boron-containing alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boron-containing alcohols.

Substitution: Substituted boronic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-(Dimethylamino)-3-oxopropyl)boronic acid has significant potential in drug development due to its ability to form reversible covalent bonds with biological targets. This property is particularly useful in the design of protease inhibitors and covalent ligands used in structural biology.

- Enzyme Inhibition: Boronic acids are known to inhibit serine proteases by forming stable complexes with the active site serine residue. For instance, studies have shown that compounds similar to this compound can inhibit the NLRP3 inflammasome activation, which is crucial for inflammatory responses .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in various coupling reactions, notably the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Table: Comparison of Boronic Acids in Organic Synthesis

| Compound Name | Application | Key Features |

|---|---|---|

| This compound | Suzuki-Miyaura coupling | Forms stable complexes with diols and amino acids |

| 3-(N,N-Dimethylamino)phenylboronic acid | Drug discovery | Contains a phenyl group; used as a pharmacophore |

| [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid | Diverse reactivity | Additional functional groups enhance reactivity |

Sensor Development

The compound's unique chemical properties also make it suitable for developing sensors that detect specific biomolecules. The ability of boronic acids to interact with diols allows for the design of selective sensors for carbohydrates and other biomolecules.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Dual-Acting Inhibitors: Research has demonstrated that boronic acid derivatives can act as dual inhibitors targeting interleukin-1β and signal transducer and activator of transcription proteins (STATs), showcasing their potential in treating inflammatory diseases .

- Biological Activity: A study evaluated various boronic acids for their anticancer properties, revealing that modifications to the boronic structure significantly influenced biological activity against different cancer cell lines .

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)-3-oxopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Modifications and Substituent Effects

Key structural analogs differ in the substituents on the amino or oxo groups, which influence electronic properties, solubility, and reactivity.

Table 1: Structural Comparison of Selected Boronic Acid Derivatives

| Compound Name | Substituents/R-Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (3-(Dimethylamino)-3-oxopropyl)boronic acid | -N(CH₃)₂ | C₅H₁₂BNO₃ | 144.97 | High polarity due to tertiary amine |

| (3-(Benzylamino)-3-oxopropyl)boronic acid | -NHCH₂C₆H₅ | C₁₀H₁₄BNO₃ | 219.04 | Aromatic benzyl group enhances lipophilicity |

| (3-(tert-Butylamino)-3-oxopropyl)boronic acid | -NH-tBu | C₇H₁₄BNO₃ | 171.00 | Steric hindrance from tert-butyl group |

| (3-(Benzyloxy)-3-oxopropyl)boronic acid | -OCH₂C₆H₅ | C₁₀H₁₃BO₄ | 224.02 | Ether linkage improves stability |

Spectroscopic Properties

- 11B-NMR Shifts: this compound: δ ~31.59 ppm (similar to benzyloxy analogs) . tert-Butylamino derivatives (e.g., 1.2.3a): δ ~18.2 ppm, indicating distinct boron environments due to steric or electronic effects .

- 1H-NMR: The dimethylamino group in this compound produces distinct singlet peaks for -N(CH₃)₂, absent in benzylamino or cyclohexylamino analogs .

Thermal and Chemical Stability

- Benzimidazole-containing derivatives (e.g., compound 6g in ) exhibit high melting points (192–217°C) due to aromatic stacking, whereas aliphatic analogs like this compound likely have lower thermal stability .

- The dimethylamino group’s basicity may enhance solubility in polar solvents compared to tert-butyl or benzyl groups, which favor organic phases .

Biological Activity

(3-(Dimethylamino)-3-oxopropyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications in drug development, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₂₂BNO₃

- Molecular Weight : 227.108 g/mol

- Structure : Characterized by a dimethylamino group and a ketone functionality, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler boronic acid derivatives. The process allows for the introduction of the dimethylamino and ketone functionalities, which are crucial for its biological activity.

Research indicates that boronic acids can form reversible covalent bonds with diols and amino acids, influencing their biological activity. This property is particularly relevant in the context of enzyme inhibition and protein interactions.

-

Inhibition of Enzymatic Activity :

- Boronic acids have been shown to inhibit various enzymes by interacting with their active sites. For instance, they can modulate the activity of proteases and other enzymes involved in metabolic pathways.

-

Cellular Effects :

- Studies demonstrate that compounds similar to this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, thereby triggering cell death pathways.

Case Studies

- NLRP3 Inflammasome Activation :

- Anticancer Activity :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar boronic acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(N,N-Dimethylamino)phenylboronic acid | C₁₂H₁₆BNO₂ | Contains a phenyl group; used in drug discovery |

| 3-(Aminomethyl)phenylboronic acid | C₁₀H₁₄BNO₂ | Exhibits different reactivity due to amine substitution |

| [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid | C₁₃H₂₂BNO₄ | Contains additional functional groups for varied reactivity |

Research Findings

Recent studies have focused on the pharmacological potential of boronic acids in drug design:

- Selectivity and Potency : The introduction of specific substituents can enhance selectivity for target proteins while maintaining potent biological activity.

- Toxicological Profiles : In silico predictions indicate that while some derivatives exhibit low toxicity, careful evaluation is necessary to ensure safety profiles before clinical application .

Q & A

What are the common synthetic routes for (3-(Dimethylamino)-3-oxopropyl)boronic acid in academic research?

Basic

The synthesis of this compound typically involves multicomponent reactions or Suzuki-Miyaura cross-coupling. For example, β-amino boronic acids can be synthesized via isonitrile-based multicomponent reactions, starting from precursors like tert-butylamine derivatives and boronic esters. Key steps include:

- Multicomponent synthesis : Reacting isonitriles, amines, and carbonyl compounds under mild conditions to form β-amino boronic acids, achieving yields up to 99% .

- Suzuki coupling : Using Pd(PPh₃)₄ as a catalyst with Na₂CO₃ in DME/H₂O solvent systems at 70–80°C for aryl-boron bond formation .

- Protodeboronation : A method reported for alkyl boronic esters to yield boronic acids, though optimization of pH and temperature is critical .

How is the structural integrity of this compound confirmed experimentally?

Basic

Structural validation relies on advanced spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ 7.59–7.25 ppm (aromatic protons) and δ 172.7–171.5 ppm (carbonyl carbons) confirm backbone structure .

- ¹¹B NMR : A singlet at δ 31.21 ppm verifies the boronic acid moiety .

- HR-MS : High-resolution mass spectrometry (e.g., [M+Na]+ peaks) ensures molecular formula accuracy .

- X-ray crystallography : Optional for resolving stereochemistry in crystalline derivatives .

What strategies enhance the stability of this compound during storage?

Advanced

Stability challenges arise from boronic acid’s sensitivity to moisture and protic solvents. Mitigation strategies include:

- Storage : Sealed containers under anhydrous conditions at room temperature (20–25°C) to prevent hydrolysis .

- Derivatization : Converting to boronic esters (e.g., pinacol esters) for long-term stability, with reconstitution via acidic hydrolysis .

- Lyophilization : Freeze-drying aqueous solutions to obtain stable powders for biological assays .

How does this compound participate in cross-coupling reactions?

Advanced

In Suzuki-Miyaura couplings, the boronic acid acts as a nucleophile for aryl-aryl bond formation:

- Catalytic system : Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 70–80°C .

- Substrate scope : Reacts with heteroaryl bromides (e.g., pyridines) to form biaryl products.

- Limitations : Steric hindrance from the dimethylamino group may reduce coupling efficiency, requiring tailored catalysts (e.g., Buchwald-Hartwig conditions) .

What challenges exist in quantifying this compound in biological matrices?

Advanced

Analytical challenges include low concentrations and matrix interference:

- Sample preparation : Solid-phase extraction (SPE) using C18 columns to isolate the compound from proteins .

- Detection :

- Interference : Endogenous nucleophiles (e.g., glutathione) may form adducts, requiring derivatization or quenching .

How is computational chemistry applied to predict the reactivity of this compound?

Advanced

Computational methods guide reaction design and mechanistic studies:

- DFT calculations : Optimize transition states for protodeboronation or cross-coupling pathways .

- Molecular docking : Predict binding affinities to enzymes (e.g., β-lactamases) by modeling interactions with the boronic acid’s electrophilic boron center .

- QSAR models : Relate substituent effects (e.g., dimethylamino group) to inhibitory activity against proteases .

What role does this compound play in enzyme inhibition studies?

Advanced

The compound’s boron atom mimics tetrahedral intermediates in enzymatic catalysis:

- β-Lactamase inhibition : Competes with β-lactam substrates by forming stable complexes with the active-site serine residue, with IC₅₀ values in the µM range .

- Protease studies : Acts as a reversible inhibitor for trypsin-like proteases, requiring kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ) .

- Selectivity : The dimethylamino group enhances solubility and target engagement in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.